- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90
Cas no 937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide)
937046-95-2 structure
Product Name:N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
N.o CAS:937046-95-2
MF:C9H14N2O2
MW:182.219662189484
MDL:MFCD09863891
CID:844612
PubChem ID:49760548
Update Time:2024-10-26
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-Butyl 1H-pyrrol-1-ylcarbamate
- 1-N-Boc-Aminopyrrole
- Carbamic acid, N-1H-pyrrol-1-yl-, 1,1-dimethylethyl ester
- Pyrrol-1-yl-carbamicacid tert-butyl ester
- N-(1H-pyrrol-1-yl)-carbamic acid tert-butyl ester
- N-(Boc-amino)pyrrole
- QC-728
- SC4442
- PYRROL-1-YL-CARBAMIC ACID TERT-BUTYL ESTER
- 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate (ACI)
- tert-Butyl (1H-pyrrol-1-yl)carbamate
- N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
- 937046-95-2
- EC 810-523-3
- AKOS006314517
- DTXSID40678242
- SY020948
- MFCD09863891
- CS-W001687
- BCP30713
- JDOTVVAIWOCYFL-UHFFFAOYSA-N
- tert-Butyl1H-pyrrol-1-ylcarbamate
- MB07933
- tert-butyl N-pyrrol-1-ylcarbamate
- NS00004420
- EN300-180266
- DB-079666
- 1-(Boc-amino)pyrrole
- AS-54675
- SCHEMBL59469
-
- MDL: MFCD09863891
- Inchi: 1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)
- Chave InChI: JDOTVVAIWOCYFL-UHFFFAOYSA-N
- SMILES: O=C(NN1C=CC=C1)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 182.10600
- Massa monoisotópica: 182.106
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 4
- Complexidade: 181
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 43.3A^2
- XLogP3: 1.7
Propriedades Experimentais
- Densidade: 1.06
- Índice de Refracção: 1.505
- PSA: 43.26000
- LogP: 2.03970
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092896-1g |
Pyrrol-1-yl-carbamic acid tert-butyl ester |
937046-95-2 | 97% | 1g |
£90.00 | 2022-03-01 | |
| Fluorochem | 092896-5g |
Pyrrol-1-yl-carbamic acid tert-butyl ester |
937046-95-2 | 97% | 5g |
£279.00 | 2022-03-01 | |
| Fluorochem | 092896-10g |
Pyrrol-1-yl-carbamic acid tert-butyl ester |
937046-95-2 | 97% | 10g |
£465.00 | 2022-03-01 | |
| Fluorochem | 092896-25g |
Pyrrol-1-yl-carbamic acid tert-butyl ester |
937046-95-2 | 97% | 25g |
£929.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL579-20g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 97% | 20g |
468.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL579-5g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 97% | 5g |
171.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL579-1g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 97% | 1g |
55.0CNY | 2021-07-14 | |
| Chemenu | CM198089-25g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 25g |
$92 | 2021-08-05 | |
| Chemenu | CM198089-100g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 100g |
$303 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020948-5g |
1-(Boc-amino)pyrrole |
937046-95-2 | ≥95% | 5g |
¥124.00 | 2025-04-11 |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Método de produção
Método de produção 1
Condições de reacção
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; rt → 90 °C; 12 h, 90 °C
Referência
- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 10 h, rt → 90 °C
Referência
- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 h, 85 °C
Referência
- Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behavior, Heterocycles, 2009, 78(1), 117-125
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; > 1 h, 90 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt → 90 °C; 1 h, 90 °C; 12 h, 90 °C; 90 °C → 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
Referência
- Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines, Organic Letters, 2011, 13(16), 4204-4207
Método de produção 7
Condições de reacção
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ; 90 °C
Referência
- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445
Método de produção 8
Condições de reacção
1.1 Catalysts: Squaraine Solvents: 1,4-Dioxane ; rt; rt → 90 °C; 3 h, pH 6.0, 90 °C; 90 °C → 98 °C; 4 h, 98 °C; 98 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
Referência
- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 33 h, 90 °C
Referência
- Preparation of substituted bicyclic heteroaryls as CRTH2 antagonists, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; 20 h, rt → 70 °C
Referência
- Method for preparing 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one by esterification, China, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; overnight, rt → 90 °C
Referência
- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Pyridine , Pyridinium chloride Solvents: 1,4-Dioxane ; 7 h, 102 °C
Referência
- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referência
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 48 h, rt → 100 °C
Referência
- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referência
- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referência
- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt → 115 °C; 1 h, 115 °C; 115 °C → 95 °C; overnight, 95 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
Referência
- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
Número da Ordem:A859671
Estado das existências:in Stock
Quantidade:250.0g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:19
Preço ($):219.0
E- mail:sales@amadischem.com
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Literatura Relacionada
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide) Produtos relacionados
- 1138822-07-7(Carbamic acid, N-(2,5-dibromo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester)
- 23025-55-0(Pyridinium,1-[(ethoxycarbonyl)amino]-, inner salt)
- 49684-44-8(PYRIDINIUM, 1-[(PROPOXYCARBONYL)AMINO]-, CHLORIDE)
- 49684-45-9(PYRIDINIUM, 1-[[(2-METHYLPROPOXY)CARBONYL]AMINO]-, CHLORIDE)
- 49683-81-0(PYRIDINIUM, 1-[(ETHOXYCARBONYL)AMINO]-, CHLORIDE)
- 126738-04-3(1H-pyrrol-1-yl-Carbamic acid ethyl ester)
- 49744-84-5(PYRIDINIUM, 1-[(BUTOXYCARBONYL)AMINO]-, CHLORIDE)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
Pureza:99%
Quantidade:250.0g
Preço ($):219.0